2-methyl-N-(p-tolyl)-6-(4-tosylpiperazin-1-yl)pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound with a unique structure that includes a pyrimidine ring, a piperazine ring, and a sulfonyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, including the formation of the pyrimidine ring, the introduction of the piperazine moiety, and the attachment of the sulfonyl group. Common reagents used in these reactions include various amines, sulfonyl chlorides, and pyrimidine derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain cancers and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Imatinib: A well-known tyrosine kinase inhibitor used in the treatment of leukemia.
Tosyl Chloride: A related sulfonyl compound used in organic synthesis.
Uniqueness
2-METHYL-6-[4-(4-METHYLBENZENESULFONYL)PIPERAZIN-1-YL]-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is unique due to its specific combination of functional groups and its potential for diverse chemical and biological applications. Its structure allows for various modifications, making it a versatile compound for research and development .
Properties
Molecular Formula |
C23H27N5O2S |
---|---|
Molecular Weight |
437.6 g/mol |
IUPAC Name |
2-methyl-N-(4-methylphenyl)-6-[4-(4-methylphenyl)sulfonylpiperazin-1-yl]pyrimidin-4-amine |
InChI |
InChI=1S/C23H27N5O2S/c1-17-4-8-20(9-5-17)26-22-16-23(25-19(3)24-22)27-12-14-28(15-13-27)31(29,30)21-10-6-18(2)7-11-21/h4-11,16H,12-15H2,1-3H3,(H,24,25,26) |
InChI Key |
MUWIDYKLCFXMBM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.